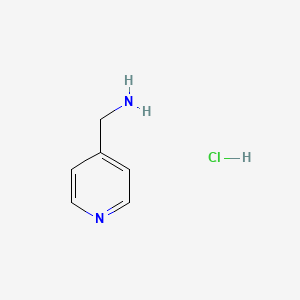

Clorhidrato de 4-aminometilpiridina

Descripción general

Descripción

It is a white crystalline solid that is highly soluble in water and some organic solvents such as methanol and ethanol . This compound is commonly used in organic synthesis as a reagent and intermediate.

Synthetic Routes and Reaction Conditions:

Reaction with Ammonia and Ethanol: Pyridine reacts with ammonia and ethanol under acidic conditions to form Pyridin-4-ylmethanamine hydrochloride.

Reaction with Methylamine and Ethanol: Pyridine reacts with methylamine in ethanol, followed by crystallization to yield Pyridin-4-ylmethanamine hydrochloride.

Reaction with Chloromethane and Aminopropanol: Pyridine reacts with chloromethane in aminopropanol, and the product is crystallized to obtain Pyridin-4-ylmethanamine hydrochloride.

Industrial Production Methods: The industrial production of Pyridin-4-ylmethanamine hydrochloride typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The crystallization process is optimized to obtain the compound in its purest form .

Types of Reactions:

Oxidation: Pyridin-4-ylmethanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of Pyridin-4-ylmethanamine hydrochloride.

Reduction: Reduced derivatives of Pyridin-4-ylmethanamine hydrochloride.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pyridin-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Pyridin-4-ylmethanamine hydrochloride is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Pyridin-4-ylmethanamine hydrochloride is a compound that has derivatives that act as reversible inhibitors of various copper amine oxidases (CAOs) . Copper amine oxidases are enzymes that catalyze the oxidation of primary amines to aldehydes, with the reduction of molecular oxygen to hydrogen peroxide.

Mode of Action

The compound interacts with its targets, the copper amine oxidases, by reversibly inhibiting their activity . This inhibition can lead to a decrease in the oxidation of primary amines, thereby affecting the balance of aldehydes and hydrogen peroxide in the cell.

Biochemical Pathways

The primary biochemical pathway affected by Pyridin-4-ylmethanamine hydrochloride is the oxidation of primary amines . By inhibiting copper amine oxidases, the compound can disrupt this pathway, leading to a decrease in the production of aldehydes and hydrogen peroxide. The downstream effects of this disruption can vary depending on the specific biological context, but they may include changes in cellular redox status and alterations in the metabolism of certain primary amines.

Pharmacokinetics

Given its solubility in water and some organic solvents , it is likely to have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The molecular and cellular effects of Pyridin-4-ylmethanamine hydrochloride’s action are primarily related to its inhibition of copper amine oxidases . By reducing the activity of these enzymes, the compound can alter the cellular balance of aldehydes and hydrogen peroxide, potentially leading to various downstream effects. These effects could include changes in cellular redox status, alterations in primary amine metabolism, and potentially other effects depending on the specific biological context.

Action Environment

The action of Pyridin-4-ylmethanamine hydrochloride can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 207-208 °C . Additionally, the compound should be stored in a dry, cool place, away from heat and fire sources . Proper safety measures, such as wearing gloves and goggles, should be taken when handling the compound due to its potential irritant properties .

Comparación Con Compuestos Similares

4-Pyridinemethanamine: This compound is similar in structure but lacks the hydrochloride component.

4-Picolylamine: Another similar compound with comparable uses in organic synthesis and research.

Uniqueness: Pyridin-4-ylmethanamine hydrochloride is unique due to its high solubility in water and its ability to form stable crystalline structures. This makes it particularly useful in various industrial and research applications where solubility and stability are crucial .

Propiedades

IUPAC Name |

pyridin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSYLIFOSMQOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481889 | |

| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64460-41-9 | |

| Record name | 64460-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)